5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline
Overview
Description
5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline is a complex organic compound with the molecular formula C10H11NO2 It is a member of the isoquinoline family, characterized by a fused ring structure that includes a dioxolo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline typically involves the aminoalkylation of indole derivatives with cotarnine. This reaction occurs regioselectively at the nitrogen atom of the indole fragment, resulting in the formation of the desired isoquinoline compound . The reaction conditions often include the use of methanolic solutions and specific catalysts to facilitate the process.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production would likely involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of reduced isoquinoline derivatives.
Substitution: Substitution reactions, particularly involving the phenyl group, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline compounds.
Scientific Research Applications
5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential pharmacological activities.
Medicine: Research into its potential therapeutic effects, particularly in relation to its structural similarity to known bioactive compounds, is ongoing.
Industry: Its unique properties may be leveraged in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline: A closely related compound with similar structural features.
4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline: Another derivative with slight modifications in the functional groups.
Uniqueness
5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-2-4-11(5-3-1)16-13-9-15-14(18-10-19-15)8-12(13)6-7-17-16/h1-5,8-9,16-17H,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULHUUBBLOIXLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC3=C(C=C21)OCO3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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